molecular formula C11H16N2O2 B2470352 tert-Butyl (5-methylpyridin-3-yl)carbamate CAS No. 631910-23-1

tert-Butyl (5-methylpyridin-3-yl)carbamate

Cat. No.: B2470352
CAS No.: 631910-23-1
M. Wt: 208.261
InChI Key: XYPVJWFXUXXBOT-UHFFFAOYSA-N
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Description

tert-Butyl (5-methylpyridin-3-yl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a 5-methylpyridin-3-yl group. This compound is often used in organic synthesis and has various applications in scientific research.

Scientific Research Applications

tert-Butyl (5-methylpyridin-3-yl)carbamate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-methylpyridin-3-yl)carbamate typically involves the reaction of 5-methylpyridin-3-amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (5-methylpyridin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, amines, and various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of tert-Butyl (5-methylpyridin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl (5-methylpiperidin-3-yl)carbamate
  • tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate

Uniqueness: tert-Butyl (5-methylpyridin-3-yl)carbamate is unique due to its specific structural features, such as the presence of a 5-methylpyridin-3-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and in research focused on enzyme inhibition and protein modification .

Properties

IUPAC Name

tert-butyl N-(5-methylpyridin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPVJWFXUXXBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Methyl-nicotinic acid (2 g, 14.6 mmol) was dissolved into t-Butanol (59 mL). To this was added N,N-Diisopropylethylamine (7.6 mL, 43.8 mmol) and diphenylphosphoryl azide (3.8 mL, 17.5 mmol). The reaction was heated to 80° C. overnight in a flask fitted with septa and argon gas line. The solvents were evaporated in vacuo and the resulting residue was dissolved into EtOAc, washed with saturated NaHCO3 and water. The combined organic layers were dried (MgSO4) and the solvents were removed in vacuo. The residue was purified by flash column chromatography (SiO2) (50% EtOAc in hexanes) that yielded the title compound as a white solid (2.03 g, 67%). 1H-NMR (CDCl3): δ 8.22 (m, 1H), 8.14 (m, 1H), 7.88 (br s, 1H), 6.58 (br s, 1H), 2.34 (s, 3H), 1.55 (s, 9H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
59 mL
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step Two
Quantity
3.8 mL
Type
reactant
Reaction Step Two
Yield
67%

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